(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a chloroaniline group, and a methylthiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 4-chloroaniline with 2-bromo-3-methylthiophene-5-carbaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst/Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-bromoanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(4-fluoroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(4-methoxyanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
Uniqueness
The uniqueness of (5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroaniline group, in particular, may enhance its antimicrobial activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H11ClN2OS2 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11ClN2OS2/c1-9-6-7-20-12(9)8-13-14(19)18-15(21-13)17-11-4-2-10(16)3-5-11/h2-8H,1H3,(H,17,18,19)/b13-8- |
InChI Key |
KTNRHSKAIUCBKC-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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